molecular formula C21H19ClN2O4S B12784535 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate CAS No. 121996-26-7

4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate

Cat. No.: B12784535
CAS No.: 121996-26-7
M. Wt: 430.9 g/mol
InChI Key: VZQZWRBTMUUSPV-WLHGVMLRSA-N
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Description

4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate typically involves multiple steps, including the formation of the dibenzothiepin core, chlorination, and subsequent reactions to introduce the imidazole and butenedioate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiepin ring.

    Reduction: Reduction reactions could target the imidazole ring or the double bond in the butenedioate group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chloro group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydroxide, halogens, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the imidazole or butenedioate groups.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological studies:

  • Antiviral Activity : Research indicates that derivatives of imidazole compounds exhibit antiviral properties. For instance, studies have highlighted the effectiveness of related compounds against various viral strains, suggesting that 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole may also possess similar activity against viruses such as Coxsackie B4 and Feline coronavirus .
  • Antimycobacterial Properties : The imidazole ring structure is often associated with antimycobacterial activity. Compounds with similar frameworks have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, indicating that this compound could be a candidate for further development in treating tuberculosis infections .
  • Antitumor Potential : The compound's structural analogs have been explored for anticancer properties. Research into imidazole derivatives has shown that they can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also contribute to anticancer drug development .

Biochemical Applications

Beyond pharmacological uses, the compound may find applications in biochemistry:

  • Enzyme Inhibition : Compounds similar to 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole have been studied for their ability to inhibit specific enzymes involved in disease pathways, potentially serving as leads for drug design aimed at enzyme-targeted therapies.
  • Drug Delivery Systems : The unique chemical properties of this compound allow it to be explored as a potential component in drug delivery systems, especially in targeted therapies where selective delivery to specific tissues is required.

Material Science Applications

The compound's properties may also extend into material science:

  • Polymer Chemistry : Due to its stable structure and reactivity, it could serve as a monomer or additive in the synthesis of polymers with desired mechanical and thermal properties.
  • Nanotechnology : The integration of this compound into nanocarriers could enhance the delivery efficiency of therapeutic agents, particularly in cancer treatment protocols.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiepin derivatives: Compounds with similar core structures but different substituents.

    Imidazole derivatives: Compounds with the imidazole ring but different attached groups.

    Butenedioate derivatives: Compounds with the butenedioate group but different core structures.

Uniqueness

The uniqueness of 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines elements of imidazole and dibenzothiepin, which may contribute to its biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C17H15ClN2S
  • Molecular Weight : 314.83 g/mol
  • Melting Point : 196-209 °C
  • Boiling Point : 504.1 ± 50.0 °C
  • Density : 1.39 g/cm³
  • pKa : 9.98 ± 0.40

Pharmacological Profile

Research indicates that compounds similar to 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole exhibit various biological activities, particularly in cardiovascular and gastrointestinal health.

Cardiovascular Effects

A study evaluated the cardiovascular effects of imidazole derivatives on spontaneously hypertensive rats. The results indicated that compounds with high affinities for imidazoline binding sites and alpha adrenergic receptors significantly affected mean arterial blood pressure (MAP) and heart rate (HR). Among these, compounds structurally related to our compound showed promise as antihypertensive agents, suggesting a potential application in managing hypertension .

Gastrointestinal Applications

The compound's structural analogs have been explored for their roles in gastrointestinal disorders. Specifically, peptides that activate the guanylate cyclase-C (GC-C) receptor have demonstrated efficacy in treating conditions like irritable bowel syndrome (IBS) by enhancing intestinal fluid secretion and promoting mucosal healing . This receptor's activation leads to increased cyclic GMP levels, facilitating chloride and bicarbonate secretion .

Synthesis Methods

The synthesis of 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole typically involves several steps:

  • Formation of the Benzothiepin Ring : Cyclization reactions using appropriate precursors.
  • Chlorination : Introduction of chlorine at the specific position on the benzothiepin ring.
  • Imidazole Ring Formation : Reaction of suitable precursors under controlled conditions.
  • Coupling Reactions : Formation of a bond between the benzothiepin and imidazole rings through nucleophilic substitution .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Synthesis and Biological EvaluationNew derivatives exhibited significant antihypertensive effects through interaction with imidazoline receptors .
Gastrointestinal Disorder TreatmentsCompounds activating GC-C showed potential in treating IBS by enhancing intestinal fluid secretion .
Cardiovascular ResearchHigh affinity for alpha adrenergic receptors correlated with reduced MAP in hypertensive models .

Properties

CAS No.

121996-26-7

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C17H15ClN2S.C4H4O4/c18-12-5-6-15-14(9-12)16(17-19-7-8-20-17)13-4-2-1-3-11(13)10-21-15;5-3(6)1-2-4(7)8/h1-6,9,16H,7-8,10H2,(H,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VZQZWRBTMUUSPV-WLHGVMLRSA-N

Isomeric SMILES

C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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